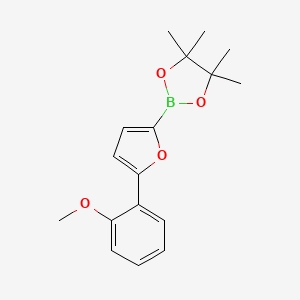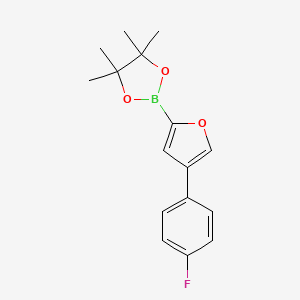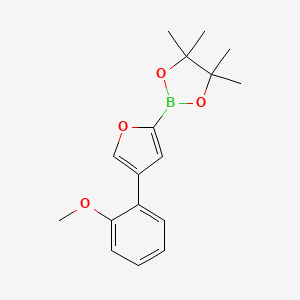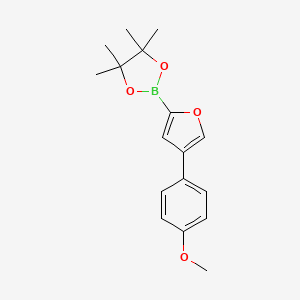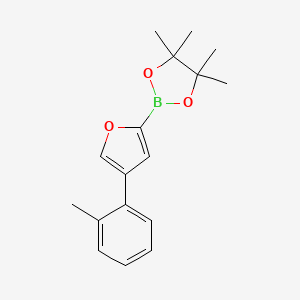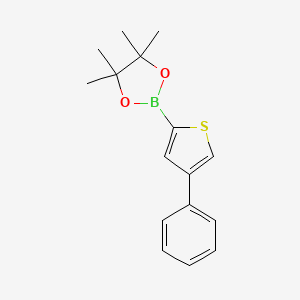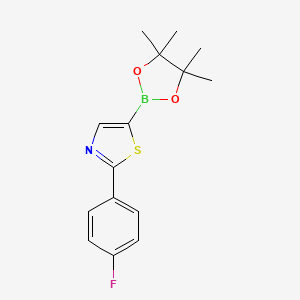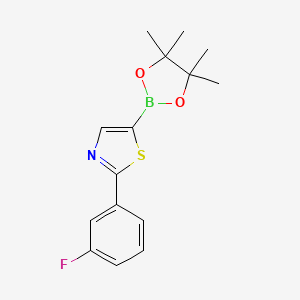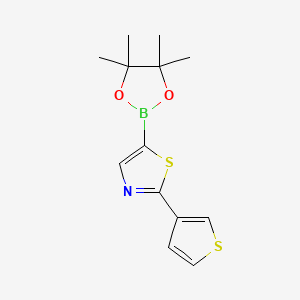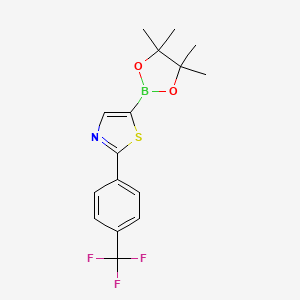
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester (referred to as TFTPBPE) is a versatile and important intermediate in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method of TFTPBPE, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions.
Scientific Research Applications
TFTPBPE is widely used in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. In materials science, it is used as a precursor for the synthesis of polymers and other materials. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes.
Mechanism of Action
The mechanism of action of TFTPBPE is not fully understood. However, it is believed that the trifluoromethyl group in the molecule plays an important role in its reactivity. It is thought to increase the nucleophilicity of the molecule and facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFTPBPE are not well understood. However, it is believed that the trifluoromethyl group in the molecule can act as an inhibitor of certain enzymes, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of TFTPBPE for lab experiments include its high reactivity, its low toxicity, and its high yields. The main limitation of TFTPBPE is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
The potential future directions for TFTPBPE include its further application in medicinal chemistry, materials science, and biochemistry. In addition, further research could be conducted to explore its potential therapeutic applications. Furthermore, research could be conducted to explore the potential of TFTPBPE as a catalyst for various reactions. Finally, research could be conducted to explore the potential of TFTPBPE as a building block for the synthesis of more complex molecules.
Synthesis Methods
The synthesis of TFTPBPE is typically achieved through a two-step process. In the first step, a Grignard reaction is used to form a trifluoromethylphenylboronic acid pinacol ester. This is then reacted with a thiazole-5-carbaldehyde in the presence of a base to form TFTPBPE. This method is efficient and reliable, and the yields are typically high.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJSPDLDQLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

